molecular formula C13H21Cl2FN2 B2454181 1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride CAS No. 1266686-50-3

1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride

Cat. No.: B2454181
CAS No.: 1266686-50-3
M. Wt: 295.22
InChI Key: WBRMCUZSWBBGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride is a chemical compound of interest in medicinal and pharmacological research. It features a piperazine ring, a privileged scaffold in drug discovery known for its wide range of biological activities . Piperazine-based compounds are frequently investigated for their potential interactions with the central nervous system. For instance, some related piperazine derivatives are known to act as agonists on GABA receptors, which can lead to effects such as the flaccid paralysis of parasites in anthelmintic applications . Other piperazine compounds have documented activity as antidepressants, antipsychotics, and antihypertensive agents, highlighting the versatility of this core structure . Furthermore, recent scientific literature continues to explore piperazine derivatives for emerging applications, including as antiviral agents . The dihydrochloride salt form typically enhances the compound's stability and solubility in aqueous solutions, making it suitable for various in vitro experimental models. This product is provided exclusively For Research Use Only (RUO). It is not intended for diagnostic or therapeutic purposes and is strictly prohibited for personal use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

1-[3-(2-fluorophenyl)propyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.2ClH/c14-13-6-2-1-4-12(13)5-3-9-16-10-7-15-8-11-16;;/h1-2,4,6,15H,3,5,7-11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRMCUZSWBBGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCC2=CC=CC=C2F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the fluorine atom or other substituents are replaced by different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride has several notable applications in scientific research:

Medicinal Chemistry

  • Pharmaceutical Development : This compound serves as a building block for synthesizing more complex pharmaceutical agents due to its potential therapeutic properties.
  • Neuropharmacology : It has been studied for its interactions with serotonin receptors, particularly as an agonist for the 5-HT1A receptor, which is implicated in various neurological functions and disorders.

Biological Studies

  • Receptor Interaction Studies : Research indicates that this compound exhibits significant binding affinity to sigma receptors, which are involved in pain modulation and neuroprotection. Its ability to alter behavioral responses associated with stimulant drugs has been documented, suggesting potential utility in treating addiction-related disorders.

Industrial Applications

  • Intermediate Synthesis : The compound may also be used as an intermediate in the synthesis of other chemical compounds with industrial significance.

Research findings indicate that this compound impacts neurotransmitter systems significantly:

  • Dopaminergic Activity : At lower doses (10 mg/kg), it does not significantly affect monoamine levels; however, higher doses (50-250 mg/kg) lead to transient increases in dopamine levels in specific brain regions.
  • Adrenergic Activity : The compound influences norepinephrine levels, which may have implications for anxiety and stress responses.

Case Studies and Research Findings

Several studies have highlighted the pharmacological effects of this compound:

  • A study demonstrated that this compound modulates dopamine turnover in rat brains, indicating its potential for treating neurological disorders such as depression and schizophrenia .
  • In vitro studies have shown selective binding to certain receptors, contributing to its pharmacological profile. Structure-activity relationship (SAR) studies suggest that modifications to the piperazine structure can enhance or diminish biological activity.

Summary Table of Biological Activities

Activity TypeObservations
Dopaminergic ActivityModulates dopamine levels; dose-dependent response observed
Adrenergic ActivityAffects norepinephrine levels; implications for anxiety
Receptor BindingSelective binding to sigma receptors; potential for pain modulation

Toxicity and Safety Profile

Preliminary toxicity studies suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Mechanism of Action

The mechanism of action of 1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins that mediate its effects. The compound’s fluorine atom and piperazine ring play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride can be compared with other similar compounds, such as:

    1-(2-Fluorophenyl)piperazine: This compound lacks the propyl group but shares the piperazine and fluorophenyl moieties.

    1-(3-Chlorophenyl)piperazine: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-Methoxyphenyl)piperazine: Contains a methoxy group instead of fluorine.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and biological activity .

Biological Activity

1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride is a piperazine derivative that has garnered attention for its potential pharmacological applications. This compound is structurally characterized by a piperazine ring substituted with a 2-fluorophenyl group and a propyl chain, which influences its biological activity and interaction with various receptors.

  • Molecular Formula : C₁₁H₁₄Cl₂F₂N₂
  • Molecular Weight : 267.15 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the dopaminergic and adrenergic pathways. Research indicates that this compound can modulate the turnover of dopamine and norepinephrine in the brain, suggesting potential applications in treating neurological disorders.

Key Findings:

  • At lower doses (10 mg/kg), it did not significantly affect monoamine levels.
  • Higher doses (50-250 mg/kg) resulted in a transient increase in dopamine levels in specific brain regions, followed by a decrease, indicating a dose-dependent response .
  • The compound enhances the depletion of dopamine and norepinephrine induced by alpha-methyl-p-tyrosine, suggesting it may influence neurotransmitter dynamics .

Pharmacological Effects

This compound has been studied for various pharmacological effects:

  • Dopaminergic Activity : Modulates dopamine levels, which may have implications for conditions like depression and schizophrenia.
  • Adrenergic Activity : Affects norepinephrine levels, potentially influencing anxiety and stress responses.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective binding to certain receptors, which may contribute to its pharmacological profile. The structure-activity relationship (SAR) studies indicate that modifications to the piperazine structure can enhance or diminish biological activity.

Case Studies and Research Findings

StudyObjectiveKey Findings
Lewis et al. (2008)Investigated analogs for cocaine abuse treatmentFound that analogs had similar pharmacological profiles to this compound .
PMC5548119Examined effects on neurotransmitter turnoverDemonstrated dose-dependent effects on dopamine and norepinephrine levels in rat models .
MDPI Study (2024)Explored potential cancer applicationsHighlighted the compound's cytotoxicity against various cancer cell lines, indicating broader therapeutic potential .

Toxicity and Safety Profile

Preliminary toxicity studies suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Q & A

Q. What are the recommended synthetic routes for preparing 1-[3-(2-fluorophenyl)propyl]piperazine dihydrochloride, and how can crystallization conditions be optimized?

  • Methodological Answer : A reported procedure involves reacting the free base form (1-diphenylmethyl-4-[3-(4-fluorobenzoyl)propyl]piperazine) with dry HCl gas in ethanol, followed by vapor diffusion using chloroform and benzene as anti-solvents to obtain single crystals suitable for X-ray analysis . To optimize crystallization, parameters such as solvent polarity (ethanol vs. chloroform), temperature (ambient vs. controlled), and diffusion rate should be systematically tested.

Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are critical?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry and crystal packing. For routine validation, use nuclear magnetic resonance (NMR) to verify proton environments (e.g., fluorophenyl protons at ~7.2–7.5 ppm and piperazine protons at ~2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) and elemental analysis are essential to confirm molecular weight and purity (>95%) .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

  • Methodological Answer : The compound is typically stored at -20°C in sealed containers to prevent hygroscopic degradation . Solubility tests in polar solvents (e.g., water, ethanol) and non-polar solvents (e.g., chloroform) should be conducted using UV/Vis spectroscopy (λmax ~239–288 nm) to determine optimal dissolution conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of fluorophenyl-piperazine derivatives?

  • Methodological Answer : SAR studies should compare substituent effects on the phenyl ring (e.g., 2-fluoro vs. 4-fluoro) and alkyl chain length (e.g., propyl vs. methyl). Use in vitro assays (e.g., receptor binding assays for serotonin or dopamine receptors) to quantify activity. Computational modeling (e.g., molecular docking) can predict binding affinities to targets like 5-HT receptors .

Q. What strategies are effective in resolving contradictions in purity data between different synthesis batches?

  • Methodological Answer : Implement orthogonal analytical methods:
  • Chromatography : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to assess purity.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphic impurities.
  • Spectroscopy : FT-IR to identify functional group inconsistencies.
    Cross-validate results with independent labs to rule out instrumentation bias .

Q. How can reaction conditions be optimized to minimize by-products during the alkylation of piperazine with fluorophenylpropyl groups?

  • Methodological Answer :
  • Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions like over-alkylation.
  • Stoichiometry : Use a 1:1.2 molar ratio of piperazine to 3-(2-fluorophenyl)propyl chloride to limit excess reagent.
  • Catalysis : Add KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
    Monitor progress via thin-layer chromatography (TLC) and quench unreacted intermediates with aqueous NaHCO₃ .

Q. What advanced analytical methods are recommended for studying the compound’s interactions with biological membranes?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to membrane-embedded receptors.
  • Fluorescence Anisotropy : Assess lipid bilayer penetration using fluorescent probes.
  • Molecular Dynamics Simulations : Model interactions with phospholipid bilayers to predict permeability and BBB penetration .

Method Development & Data Analysis

Q. How can researchers develop a robust HPLC method for quantifying this compound in complex matrices (e.g., plasma)?

  • Methodological Answer :
  • Column Selection : Use a reverse-phase C18 column with a gradient elution (water:acetonitrile from 90:10 to 50:50 over 20 min).
  • Detection : UV detection at 288 nm (λmax for fluorophenyl absorption).
  • Validation : Assess linearity (1–100 µg/mL), precision (RSD <2%), and recovery (>95%) using spiked plasma samples. Include internal standards (e.g., 1-(4-chlorophenyl)piperazine) to correct for matrix effects .

Q. What computational tools are suitable for predicting the environmental fate and toxicity of this compound?

  • Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradability (BIOWIN) and ecotoxicity (ECOSAR). For mammalian toxicity, employ tools like ProTox-II to predict LD50 and hepatotoxicity. Experimental validation via Daphnia magna acute toxicity assays can confirm predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.